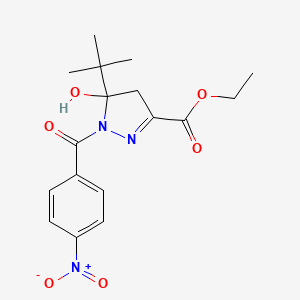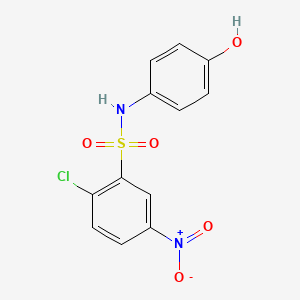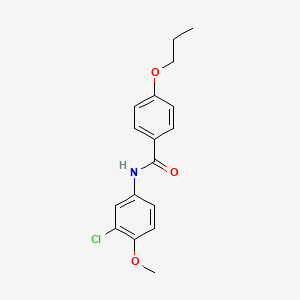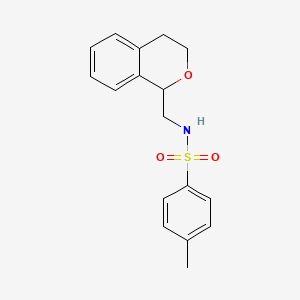
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide, also known as DIAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIAS is a sulfonamide derivative that possesses a unique chemical structure, which makes it an attractive candidate for drug discovery and development.
作用机制
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate ions and protons. By inhibiting the activity of carbonic anhydrase, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide can disrupt various physiological processes that rely on this enzyme, such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of neuronal excitability. Inhibition of carbonic anhydrase activity can lead to the reduction of bicarbonate ion and proton concentrations, which can affect pH regulation and fluid secretion. Reduction of intraocular pressure can help to prevent damage to the optic nerve and improve vision. Modulation of neuronal excitability can have implications for the treatment of neurological disorders such as epilepsy.
实验室实验的优点和局限性
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its unique chemical structure, which makes it an attractive candidate for drug discovery and development. It also has a relatively low molecular weight, which can facilitate its transport across cell membranes. However, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, and the exploration of its interactions with other proteins and enzymes. Further studies are also needed to fully understand the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide and its potential side effects. Overall, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has significant potential for use in various scientific fields and warrants further investigation.
合成方法
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dihydroisocoumarin in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide.
科学研究应用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In pharmacology, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has been evaluated for its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. In biochemistry, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has been studied for its interactions with various proteins and enzymes, which can provide insights into its mechanism of action.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-6-8-15(9-7-13)22(19,20)18-12-17-16-5-3-2-4-14(16)10-11-21-17/h2-9,17-18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJCCAALGFDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
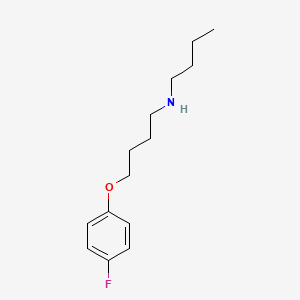
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)

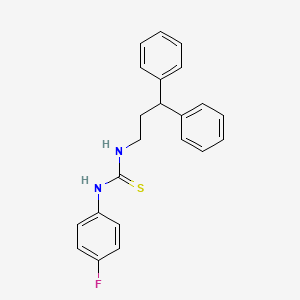
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)

